Cas no 1250243-35-6 (1-(bromomethyl)-1-methoxycyclopentane)

1-(bromomethyl)-1-methoxycyclopentane 化学的及び物理的性質
名前と識別子
-
- 1-Bromomethyl-1-methoxy-cyclopentane
- Cyclopentane, 1-(bromomethyl)-1-methoxy-
- 1-(bromomethyl)-1-methoxycyclopentane
-
- インチ: 1S/C7H13BrO/c1-9-7(6-8)4-2-3-5-7/h2-6H2,1H3
- InChIKey: YDKLSRNFHLKIAA-UHFFFAOYSA-N
- SMILES: C1(CBr)(OC)CCCC1
1-(bromomethyl)-1-methoxycyclopentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM423225-250mg |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95%+ | 250mg |
$362 | 2023-01-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000718997-1g |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95+% | 1g |
¥6498.00 | 2023-09-15 | |
Chemenu | CM423225-100mg |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95%+ | 100mg |
$259 | 2023-01-19 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000718997-5g |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95+% | 5g |
¥16895.00 | 2023-09-15 | |
Enamine | EN300-177764-1g |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95% | 1g |
$857.0 | 2023-09-20 | |
Enamine | EN300-177764-0.25g |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95% | 0.25g |
$425.0 | 2023-09-20 | |
1PlusChem | 1P01BE1Y-2.5g |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95% | 2.5g |
$2139.00 | 2024-07-10 | |
Enamine | EN300-177764-0.1g |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95% | 0.1g |
$298.0 | 2023-09-20 | |
Aaron | AR01BEAA-100mg |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95% | 100mg |
$435.00 | 2025-02-09 | |
A2B Chem LLC | AW10246-5g |
1-(bromomethyl)-1-methoxycyclopentane |
1250243-35-6 | 95% | 5g |
$2651.00 | 2024-04-20 |
1-(bromomethyl)-1-methoxycyclopentane 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
1-(bromomethyl)-1-methoxycyclopentaneに関する追加情報
Comprehensive Overview of 1-(Bromomethyl)-1-methoxycyclopentane (CAS No. 1250243-35-6): Properties, Applications, and Industry Insights
1-(Bromomethyl)-1-methoxycyclopentane (CAS No. 1250243-35-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and fine chemical research. This cyclopentane derivative, characterized by its bromomethyl and methoxy functional groups, serves as a versatile intermediate in synthetic chemistry. Its unique structure enables applications in the development of bioactive molecules, making it a subject of interest for researchers exploring novel drug candidates and agrochemicals.
The compound's molecular formula, C7H13BrO, reflects a balance of reactivity and stability, which is critical for controlled synthetic transformations. Recent studies highlight its utility in cyclization reactions and cross-coupling protocols, addressing growing demand for efficient methodologies in green chemistry and atom economy. These trends align with industry priorities to minimize waste and optimize reaction pathways—a topic frequently searched in academic and industrial forums.
From a physicochemical perspective, 1-(Bromomethyl)-1-methoxycyclopentane typically presents as a colorless to pale yellow liquid with moderate volatility. Analytical techniques such as GC-MS and NMR spectroscopy are routinely employed for quality verification, ensuring compliance with stringent purity standards required in pharmaceutical applications. This emphasis on analytical validation responds to frequent queries about compound characterization best practices in synthetic workflows.
In the context of emerging research trends, this compound has been investigated for its potential in bioconjugation strategies—a hot topic in targeted drug delivery systems. Its electrophilic bromomethyl group enables selective modifications of biomolecules, a feature increasingly relevant for developing antibody-drug conjugates (ADCs) and diagnostic probes. Such applications resonate with current searches for "click chemistry alternatives" and "site-specific bioconjugation techniques."
Regulatory and safety profiles of 1250243-35-6 adhere to standard laboratory handling protocols, with particular attention to its reactivity under specific conditions. Material Safety Data Sheets (MSDS) recommend inert atmosphere storage and avoidance of strong oxidizers—information often sought by EHS (Environment, Health, and Safety) professionals in chemical procurement discussions.
The commercial availability of 1-(Bromomethyl)-1-methoxycyclopentane through specialty chemical suppliers has expanded in response to growing demand from contract research organizations (CROs) and academic institutions. Procurement-related searches frequently include terms like "high-purity cyclopentane derivatives" and "custom synthesis bromomethyl compounds," reflecting market needs for tailored solutions in medicinal chemistry projects.
Looking ahead, innovation in catalytic systems may further enhance the compound's utility in asymmetric synthesis—an area generating substantial interest as evidenced by search volumes for "chiral auxiliary development" and "stereoselective functionalization." Researchers are particularly keen on exploring its potential in constructing quaternary carbon centers, a persistent challenge in complex molecule assembly.
For analytical chemists, method development for trace-level detection of this compound in reaction mixtures remains an active discussion point. Advanced techniques like UHPLC-MS/MS are being adapted to monitor its presence in multi-step syntheses, addressing common queries about "reaction monitoring workflows" in process chemistry circles.
In formulation science, the lipophilicity profile of 1-(Bromomethyl)-1-methoxycyclopentane prompts investigations into its compatibility with various excipient systems. This intersects with frequent searches regarding "prodrug design principles" and "controlled release formulations," particularly in the context of improving drug bioavailability.
The compound's patent landscape reveals protected applications in novel synthetic routes and intermediate uses, with intellectual property searches often focusing on "cyclopentane derivative patents" and "pharmaceutical intermediate claims." This legal dimension is crucial for organizations navigating freedom-to-operate analyses in drug development pipelines.
Environmental fate studies of related brominated compounds have spurred interest in developing greener alternatives or recovery methods for 1250243-35-6 in industrial processes. Such inquiries align with the rise in searches for "sustainable halogen chemistry" and "waste minimization in organic synthesis," reflecting broader industry sustainability goals.
From a market perspective, pricing trends for this specialty chemical correlate with bromine commodity fluctuations and regional supply chain dynamics—information frequently sought by procurement specialists using terms like "chemical pricing intelligence" and "bromine market forecasts." These economic factors influence its adoption in cost-sensitive research applications.
In educational contexts, 1-(Bromomethyl)-1-methoxycyclopentane serves as an instructive example in advanced organic chemistry curricula, particularly in modules covering neighboring group participation and ring strain effects—concepts generating consistent search traffic from chemistry students and educators worldwide.
1250243-35-6 (1-(bromomethyl)-1-methoxycyclopentane) Related Products
- 941962-14-7(2-(2,4-dimethylphenyl)-1-4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)
- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)
- 1005301-11-0(3-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
- 57105-42-7(Indole-3-acetyl-L-valine)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1804893-96-6(6-Cyano-2-methylnicotinoyl chloride)
- 2106759-68-4(Ethyl 2-amino-4-bromo-3-fluorobenzoate)
- 2137767-76-9(4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)
- 859673-15-7(3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate)
- 1152029-24-7(3-3,5-bis(trifluoromethyl)phenyl-3-hydroxypropanenitrile)




